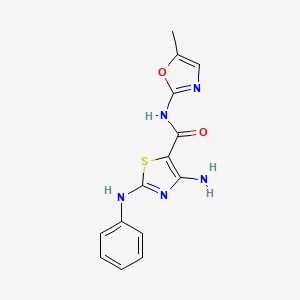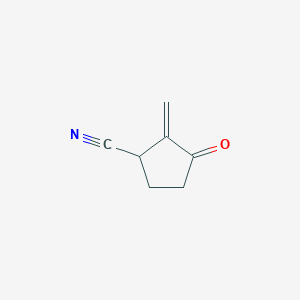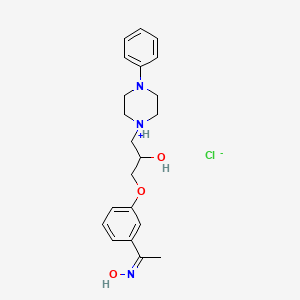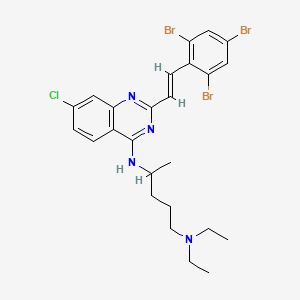
4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and an aniline group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone under basic conditions.
Formation of the Oxazole Ring: Using a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Aniline Substitution: Introducing the aniline group through a nucleophilic aromatic substitution reaction.
Final Coupling: Coupling the oxazole and thiazole intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline group, forming quinone derivatives.
Reduction: Reduction reactions might target the oxazole or thiazole rings, potentially leading to ring-opened products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aniline and thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Investigation into binding affinities with various biological receptors.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Activity: Potential antimicrobial properties due to the presence of the thiazole and oxazole rings.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action would depend on the specific application but might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-2-anilino-1,3-thiazole-5-carboxamide: Lacks the oxazole ring.
2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide: Lacks the amino group on the thiazole ring.
Uniqueness
The presence of both the oxazole and thiazole rings, along with the aniline group, makes 4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide unique. This combination of functional groups can lead to diverse chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
892613-84-2 |
|---|---|
Formule moléculaire |
C14H13N5O2S |
Poids moléculaire |
315.35 g/mol |
Nom IUPAC |
4-amino-2-anilino-N-(5-methyl-1,3-oxazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H13N5O2S/c1-8-7-16-13(21-8)19-12(20)10-11(15)18-14(22-10)17-9-5-3-2-4-6-9/h2-7H,15H2,1H3,(H,17,18)(H,16,19,20) |
Clé InChI |
MLAHIAORDSHUPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)NC(=O)C2=C(N=C(S2)NC3=CC=CC=C3)N |
Solubilité |
6.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)

![3-(4-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14154107.png)
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)

![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)


![heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14154167.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
